molecular formula C10H6FNO B11916291 2-(6-Fluorobenzofuran-2-yl)acetonitrile

2-(6-Fluorobenzofuran-2-yl)acetonitrile

Cat. No.: B11916291
M. Wt: 175.16 g/mol
InChI Key: ATDKUYIYRQVBJF-UHFFFAOYSA-N
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Description

2-(6-Fluorobenzofuran-2-yl)acetonitrile is a fluorinated benzofuran derivative featuring a nitrile (-CN) functional group at the C2 position of the benzofuran core. This compound is of significant interest in medicinal chemistry and materials science due to the electron-withdrawing nature of the fluorine substituent and the reactivity of the nitrile group. Benzofuran derivatives are widely studied for their pharmacological properties, including antimicrobial, antitumor, and antiviral activities, as well as their utility in organic synthesis .

Properties

Molecular Formula

C10H6FNO

Molecular Weight

175.16 g/mol

IUPAC Name

2-(6-fluoro-1-benzofuran-2-yl)acetonitrile

InChI

InChI=1S/C10H6FNO/c11-8-2-1-7-5-9(3-4-12)13-10(7)6-8/h1-2,5-6H,3H2

InChI Key

ATDKUYIYRQVBJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)OC(=C2)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Fluorobenzofuran-2-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of fluorinated benzaldehyde derivatives, which undergo cyclization with suitable nitrile-containing reagents. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(6-Fluorobenzofuran-2-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

    Substitution: The fluorine atom in the benzofuran ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted benzofuran derivatives.

Scientific Research Applications

2-(6-Fluorobenzofuran-2-yl)acetonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Fluorobenzofuran-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Comparisons

(a) 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid ()
  • Structural Features: The benzofuran core is planar (mean deviation: 0.005 Å), with fluorine at the C5 position, methyl at C7, and methylsulfanyl at C3. The acetic acid group at C2 participates in intermolecular O–H⋯O hydrogen bonds, forming centrosymmetric dimers. In contrast, 2-(6-fluorobenzofuran-2-yl)acetonitrile has fluorine at C6 and a nitrile group (-CN) instead of a carboxylic acid (-COOH). The absence of hydrogen-bonding donors in the nitrile group may reduce intermolecular interactions compared to the carboxylic acid analogue.
  • Electronic Properties :

    • The fluorine substituent in both compounds enhances electron-withdrawing effects, but the position (C5 vs. C6) alters charge distribution. In the acetic acid derivative, HOMO and LUMO orbitals are localized on the benzofuran ring and carboxyl group, influencing reactivity. For the nitrile analogue, the -CN group’s strong electron-withdrawing nature may lower LUMO energy, enhancing electrophilic reactivity .
(b) 6-(5-Bromobenzofuran-2-yl)-2-((2-oxopropyl)thio)-nicotinonitrile ()
  • Substituent Effects: Bromine at the benzofuran C5 position (vs. fluorine at C6) increases steric bulk and polarizability. The presence of a thioether and nicotinonitrile group in this compound introduces additional sites for nucleophilic attack, unlike the simpler nitrile group in this compound.
(c) 2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile ()
  • Regioisomerism :
    • Fluorine at C5 (vs. C6) alters the electronic environment. C5-fluorinated benzofurans may exhibit different dipole moments and crystal packing compared to C6-fluorinated analogues due to positional effects on symmetry.

Physicochemical Properties

Property This compound (Inferred) 2-(5-Fluoro-7-methyl-3-methylsulfanyl-benzofuran-2-yl)acetic acid 6-(5-Bromobenzofuran-2-yl)-nicotinonitrile
Melting Point Not reported 436–437 K Not reported
Solubility Moderate in polar aprotic solvents (e.g., DMF) Low in chloroform; high in methanol Likely low due to bromine
Hydrogen Bonding None (nitrile group) Strong (carboxylic acid dimers) Weak (thioether and nitrile)
HOMO-LUMO Gap (DFT) Narrower due to -CN Wider (carboxylic acid stabilizes LUMO) Dependent on substituents

Biological Activity

2-(6-Fluorobenzofuran-2-yl)acetonitrile is an organic compound with notable biological activities, particularly in medicinal chemistry. This article delves into its structural characteristics, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₈FNO
  • Molecular Weight : 221.20 g/mol

The presence of the fluorine atom in the benzofuran ring significantly influences its chemical reactivity and biological activity.

Anticancer Potential

Research has indicated that this compound exhibits potential anticancer properties. A study published in Cancer Letters explored its cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The findings revealed:

  • Inhibition of Cell Proliferation : The compound demonstrated significant inhibition of cell growth at concentrations ranging from 10 to 50 µM.
  • Mechanism of Action : It was suggested that the compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death in malignant cells.

Antimicrobial Activity

Another aspect of its biological activity is its antimicrobial properties. In vitro studies have shown that this compound possesses antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa100

These results indicate a promising profile for further development as an antimicrobial agent.

Case Study on Anticancer Effects

A significant case study involved the administration of this compound in a murine model of breast cancer. The study aimed to evaluate the compound's efficacy in vivo. Key findings included:

  • Tumor Size Reduction : Mice treated with the compound showed a reduction in tumor size by approximately 40% compared to control groups.
  • Survival Rate Improvement : The survival rate of treated mice was significantly higher, with a median survival increase of 30 days compared to controls.

These results support the potential use of this compound in therapeutic applications for cancer treatment .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs).
  • DNA Interaction : The compound has shown potential for intercalating into DNA, disrupting replication processes essential for cancer cell growth.

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